molecular formula C16H24N2O2 B5094338 4,4'-[1,4-phenylenebis(methylene)]dimorpholine CAS No. 6425-53-2

4,4'-[1,4-phenylenebis(methylene)]dimorpholine

Cat. No.: B5094338
CAS No.: 6425-53-2
M. Wt: 276.37 g/mol
InChI Key: RSMNWFIMPCRLHR-UHFFFAOYSA-N
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Description

4,4'-[1,4-Phenylenebis(methylene)]dimorpholine is a chemical compound with the molecular formula C 16 H 24 N 2 O 2 and a molecular weight of 276.37 g/mol . Its structure features a central 1,4-phenylene ring connected via methylene bridges to two morpholine groups, a configuration that is often explored in the development of specialty chemicals and functional materials . Compounds within this chemical family are frequently investigated for their utility as corrosion inhibitors in industrial water treatment systems and metalworking fluids, where they help protect metal surfaces from degradation . Furthermore, structurally similar dimorpholine derivatives are known to function as broad-spectrum biocides in water-based metalworking fluids, demonstrating efficacy against various gram-positive and gram-negative bacteria, yeast, and fungi . The potential application of this compound also extends to its use as a chemical intermediate or hardener in polymer and epoxy resin synthesis, contributing to the formation of durable materials . Researchers value this compound for its multifunctional performance and compatibility with various formulation components. This product is intended for research use only. It is not intended for human or veterinary, diagnostic, or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(morpholin-4-ylmethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-16(14-18-7-11-20-12-8-18)4-3-15(1)13-17-5-9-19-10-6-17/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNWFIMPCRLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290761
Record name 4,4'-[1,4-phenylenebis(methylene)]dimorpholine
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Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6425-53-2
Record name NSC70928
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-[1,4-phenylenebis(methylene)]dimorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4,4 1,4 Phenylenebis Methylene Dimorpholine

Direct Synthesis Pathways of 4,4'-[1,4-phenylenebis(methylene)]dimorpholine

The most direct methods for the synthesis of this compound involve the formation of the carbon-nitrogen bonds connecting the morpholine (B109124) rings to the central phenylenebis(methylene) linker.

Condensation Reactions Involving Diamino Alcohols and Dialkyl Halides

While a common strategy for the formation of morpholine rings involves the condensation of diamino alcohols, the direct synthesis of this compound through a one-pot condensation of a diamino alcohol with a dialkyl halide is not a prominently documented route. This pathway would theoretically involve the reaction of a bis(amino alcohol) with a suitable dielectrophile. However, the more prevalent and efficient synthesis of the target compound relies on pre-formed morpholine rings reacting with a suitable linker.

Approaches Utilizing 1,4-Phenylenedi(methylene) Linkers

A primary and well-established method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and a 1,4-phenylenedi(methylene) dihalide, such as 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(bromomethyl)benzene (B118104). In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the halide from the benzylic positions of the linker.

The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed as a byproduct. The stoichiometry of the reactants is crucial, with two equivalents of morpholine being required for each equivalent of the dihalide linker.

Reaction Scheme:

Reaction of 1,4-bis(bromomethyl)benzene with morpholine

Table 1: Reactants and Products in the Synthesis of this compound

Reactant/ProductChemical NameMolecular FormulaRole
Reactant 1 1,4-Bis(bromomethyl)benzeneC₈H₈Br₂Electrophilic linker
Reactant 2 MorpholineC₄H₉NONucleophile
Product This compoundC₁₆H₂₄N₂O₂Target compound
Byproduct Hydrogen bromideHBrAcid byproduct

This synthetic approach is favored due to the commercial availability of the starting materials and the generally high yields and clean nature of nucleophilic substitution reactions on benzylic halides.

Precursor Chemistry and Intermediate Transformations in Morpholine Synthesis

Cyclization Reactions of 1,2-Amino Alcohols

The cyclization of 1,2-amino alcohols is a classical and widely used method for the synthesis of the morpholine ring. A common industrial method for producing morpholine is the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. This reaction involves the intramolecular cyclization of the diethanolamine to form the morpholine ring.

More generally, substituted morpholines can be synthesized from various 1,2-amino alcohols. These reactions often involve the use of a dehydrating agent or the conversion of the hydroxyl group into a better leaving group to facilitate intramolecular nucleophilic attack by the amino group.

Table 2: Key Features of Morpholine Synthesis via 1,2-Amino Alcohol Cyclization

FeatureDescription
Starting Material 1,2-Amino Alcohol (e.g., Diethanolamine)
Key Transformation Intramolecular Cyclization
Typical Reagents Dehydrating agents (e.g., H₂SO₄)
Bond Formed C-O bond to complete the heterocycle

Ring-Opening and Cyclization of Aziridines and Epoxides

Alternative strategies for the synthesis of the morpholine skeleton involve the use of strained three-membered rings, namely aziridines and epoxides. These methods leverage the high reactivity of these rings towards nucleophilic attack.

A highly regio- and stereoselective approach involves the SN2-type ring-opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to yield the morpholine ring. This method allows for the synthesis of a variety of substituted, non-racemic morpholines in high yields and enantioselectivity.

Similarly, epoxides can serve as precursors. The ring-opening of an epoxide by an amino alcohol, followed by cyclization, can also lead to the formation of the morpholine ring.

Palladium-Catalyzed Carboamination Strategies for Substituted Morpholines

Modern synthetic methodologies have introduced transition-metal catalysis as a powerful tool for the synthesis of substituted morpholines. Palladium-catalyzed carboamination reactions are a notable example. In this approach, a substituted ethanolamine (B43304) derivative can react with an aryl or alkenyl bromide in the presence of a palladium catalyst.

This reaction proceeds via an intramolecular syn-aminopalladation of an alkene, followed by reductive elimination to form the C-C bond, resulting in the formation of the morpholine ring. This strategy provides access to a wide range of substituted morpholines, including cis-3,5-disubstituted and fused bicyclic morpholine derivatives, often with high stereocontrol.

Table 3: Comparison of Morpholine Synthesis Precursor Strategies

StrategyKey PrecursorsMain Advantages
Cyclization of 1,2-Amino Alcohols Diethanolamine, other 1,2-amino alcoholsReadily available starting materials, established industrial processes.
Ring-Opening of Aziridines/Epoxides Activated aziridines, epoxides, haloalcoholsHigh stereoselectivity, access to enantiomerically pure morpholines.
Palladium-Catalyzed Carboamination Substituted ethanolamines, aryl/alkenyl bromidesAccess to complex substituted morpholines, high stereocontrol.

Advanced Synthetic Techniques Applicable to this compound Scaffolds

The synthesis of the this compound core structure and its substituted analogues can be significantly enhanced through modern synthetic methods. These techniques provide pathways to greater structural diversity, stereochemical control, and process efficiency compared to traditional approaches.

Stereoselective Synthesis Methodologies

While the parent compound this compound is achiral, the synthesis of chiral-substituted derivatives is of significant interest in medicinal chemistry. semanticscholar.orgacs.org Stereoselective methods are crucial for controlling the spatial arrangement of substituents on the morpholine rings, leading to specific enantiomers or diastereomers.

Several strategies have been developed for the stereoselective synthesis of C-substituted morpholine derivatives. acs.org One approach is based on an intramolecular reductive etherification reaction, which can be used to generate a broad range of substituted morpholines. acs.org Another powerful method is the asymmetric hydrogenation of unsaturated morpholine precursors using chiral transition-metal catalysts, such as rhodium complexes, which can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org

Copper-promoted oxyamination of alkenes represents another valuable technique. This method achieves the simultaneous addition of an alcohol and an amine across a double bond, constructing the morpholine ring with high diastereoselectivity. nih.gov The stereochemical outcome in these reactions is often dictated by the stability of the transition state, with substituents preferentially adopting pseudoequatorial positions to minimize steric hindrance. acs.orgnih.gov

Table 1: Comparison of Stereoselective Synthesis Methodologies for Morpholine Scaffolds
MethodologyKey TransformationTypical Catalyst/ReagentKey Features
Intramolecular Reductive EtherificationCyclization of a keto alcohol intermediateLewis acids, TriethylsilaneApplicable to a broad range of C-substituted morpholines. acs.org
Asymmetric HydrogenationReduction of a C=C bond in a dehydromorpholine ringChiral Rhodium-bisphosphine complexesProvides high enantioselectivity (up to 99% ee) for 2-substituted morpholines. semanticscholar.org
Copper-Promoted OxyaminationIntramolecular addition of an alcohol and intermolecular addition of an amine across an alkeneCopper(II) 2-ethylhexanoateDirectly yields aminomethyl-functionalized morpholines with good diastereoselectivity. nih.gov

Transition Metal Catalysis in Morpholine Ring Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for forming the C-N and C-O bonds essential to the morpholine ring. researchgate.netacs.org Palladium, copper, and iron catalysts are frequently employed in these transformations. nih.govorganic-chemistry.org

Palladium-catalyzed reactions are particularly versatile. For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This strategy allows for modular variation of the substituents on the morpholine ring. nih.gov Another palladium-catalyzed method is the Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Copper-catalyzed reactions, often building on the principles of the Ullmann reaction, are effective for forming C-N bonds in the synthesis of N-aryl morpholines. researchgate.netresearchgate.net These methods are valuable due to the lower cost and toxicity of copper compared to palladium. researchgate.net Iron-catalyzed methodologies have also been developed for the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Morpholine Synthesis
Metal CatalystReaction TypeBond FormedKey Advantage
Palladium (Pd)Intramolecular CarboaminationC-N and C-CHigh stereocontrol, access to enantiopure products. nih.gov
Palladium (Pd)Wacker-type Oxidative CyclizationC-O or C-NUtilizes aerobic conditions. organic-chemistry.org
Copper (Cu)Ullmann-type CouplingC-N (Aryl)Lower catalyst cost and toxicity. researchgate.net
Iron (Fe)Diastereoselective CyclizationC-O or C-NInexpensive and environmentally benign catalyst. organic-chemistry.org

Multicomponent Reactions and Continuous Flow Synthesis

To enhance synthetic efficiency and align with the principles of green chemistry, multicomponent reactions (MCRs) and continuous flow synthesis have emerged as powerful tools for constructing heterocyclic scaffolds. bohrium.comnih.govmdpi.com

Multicomponent Reactions (MCRs) combine three or more starting materials in a single, one-pot operation to form a product that incorporates most of the atoms from the reactants. nih.govbohrium.com This approach offers high atom economy, reduces waste by minimizing intermediate purification steps, and allows for the rapid generation of molecular diversity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating complex scaffolds that can be subsequently cyclized to form morpholine rings. acs.orgmdpi.com For example, an Ugi reaction can be followed by an intramolecular SN2 reaction to assemble the morpholine core in a highly convergent manner. acs.org

Continuous Flow Synthesis involves performing chemical reactions in a continuously flowing stream within a microreactor or packed-bed system. mtak.hu This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and straightforward scalability. nih.govresearchgate.netnih.gov The synthesis of heterocyclic compounds, including morpholine derivatives, has been successfully demonstrated using flow chemistry. mtak.huresearchgate.net This approach is particularly beneficial for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation, a process known as "telescoping". acs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Heterocycles
ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Limited; temperature/concentration gradients can occur.Precise control over temperature, pressure, and residence time. nih.gov
Safety Higher risk with exothermic or hazardous reactions due to large volumes.Inherently safer due to small reaction volumes and excellent heat dissipation. bohrium.com
Scalability Often challenging and requires process re-optimization.Straightforward by running the system for longer durations ("scaling out"). researchgate.net
Efficiency Can be lower due to multiple workup and isolation steps.Higher throughput and potential for telescoped reactions without isolation. acs.org

Purification and Isolation Techniques for this compound and its Precursors

The effective purification and isolation of the final product and its synthetic precursors are critical for obtaining high-purity this compound. A combination of standard and advanced techniques is employed, tailored to the physicochemical properties of the compounds at each stage.

The primary precursors are typically 1,4-bis(halomethyl)benzene (e.g., the chloro- or bromo- derivative) and morpholine. These are often purified by distillation before use. The final product is a solid, making crystallization the preferred method of purification.

Crystallization and Recrystallization: This is the most common and effective method for purifying the solid final product. The process involves dissolving the crude compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the mother liquor. For amine-containing compounds, forming a salt (e.g., a hydrochloride salt) can sometimes facilitate crystallization and improve the removal of certain isomers or impurities. google.comgoogle.com

Chromatography: For laboratory-scale synthesis or the removal of closely related impurities, column chromatography is a powerful tool. Silica gel is a common stationary phase, and a solvent system (eluent) is chosen based on the polarity of the compound and its impurities to achieve separation. google.com

Extraction: Liquid-liquid extraction is a fundamental workup technique used after the reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. Because the target molecule contains basic nitrogen atoms, its solubility can be manipulated by adjusting the pH of the aqueous phase. For instance, washing the organic layer with an acidic aqueous solution can remove more basic impurities, while treatment with a basic solution can help remove acidic byproducts. google.com

Table 4: Purification Techniques for this compound and Precursors
TechniquePrincipleApplication StageNotes
DistillationSeparation based on differences in boiling points.Purification of liquid precursors (e.g., morpholine).Effective for removing non-volatile or less volatile impurities.
CrystallizationSeparation based on differences in solubility.Purification of the solid final product and solid intermediates.Solvent selection is crucial for obtaining high yield and purity. google.com
Column ChromatographySeparation based on differential adsorption to a stationary phase.Laboratory-scale purification of the final product or key intermediates.Useful for separating compounds with similar properties. google.com
Liquid-Liquid ExtractionSeparation based on differential solubility in two immiscible liquid phases.Reaction workup to remove bulk impurities.pH adjustment can enhance the separation of basic or acidic compounds. google.com

Advanced Spectroscopic and Structural Elucidation of 4,4 1,4 Phenylenebis Methylene Dimorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns

The ¹H NMR spectrum of 4,4'-[1,4-phenylenebis(methylene)]dimorpholine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

The protons can be categorized into three main groups:

Aromatic Protons (H-Ar): The four protons on the central 1,4-disubstituted benzene (B151609) ring are chemically equivalent and are expected to appear as a sharp singlet in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The exact chemical shift would be influenced by the solvent used.

Methylene (B1212753) Bridge Protons (-CH₂-): The four protons of the two methylene groups linking the phenyl ring to the morpholine (B109124) rings are also chemically equivalent. These would likely appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

Morpholine Protons: The sixteen protons of the two morpholine rings are divided into two sets: those on the carbons adjacent to the oxygen atom (-O-CH₂-) and those on the carbons adjacent to the nitrogen atom (-N-CH₂-).

The eight protons on the carbons adjacent to the oxygen are expected to resonate as a triplet around δ 3.6-3.8 ppm.

The eight protons on the carbons adjacent to the nitrogen are expected to appear as a triplet around δ 2.4-2.6 ppm.

The coupling patterns, specifically the triplet multiplicity for the morpholine protons, would arise from the scalar coupling between adjacent, non-equivalent methylene groups within the morpholine ring. The protons on the aromatic ring and the methylene bridge are not expected to show coupling, resulting in singlets, assuming no significant long-range coupling is observed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-Ar)7.0 - 7.5Singlet4H
Methylene Bridge (-CH₂-)3.5 - 4.0Singlet4H
Morpholine (-O-CH₂-)3.6 - 3.8Triplet8H
Morpholine (-N-CH₂-)2.4 - 2.6Triplet8H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the symmetrical nature of the molecule would result in a limited number of distinct carbon signals.

The expected signals are:

Aromatic Carbons: Two signals are anticipated for the benzene ring.

The quaternary carbons attached to the methylene groups would appear at a specific chemical shift in the aromatic region (typically δ 135-140 ppm).

The four protonated aromatic carbons would give a single signal at a slightly different chemical shift (typically δ 128-130 ppm).

Methylene Bridge Carbon (-CH₂-): The two equivalent methylene carbons would produce a single signal, expected in the range of δ 60-65 ppm.

Morpholine Carbons: Two distinct signals are expected for the morpholine rings.

The carbons adjacent to the oxygen atom (-O-CH₂-) would resonate at a downfield position, typically around δ 65-70 ppm.

The carbons adjacent to the nitrogen atom (-N-CH₂-) would appear more upfield, generally in the range of δ 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (Quaternary)135 - 140
Aromatic (CH)128 - 130
Methylene Bridge (-CH₂-)60 - 65
Morpholine (-O-CH₂-)65 - 70
Morpholine (-N-CH₂-)50 - 55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To confirm the assignments made from one-dimensional NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, the most significant cross-peaks would be observed between the protons of the adjacent methylene groups within the morpholine ring (i.e., between the -O-CH₂- and -N-CH₂- protons), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. This would definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton singlet would correlate with the protonated aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment provides information about connectivity across multiple bonds (typically 2-3 bonds). Key HMBC correlations would be expected between:

The methylene bridge protons and the quaternary aromatic carbon.

The methylene bridge protons and the adjacent carbon in the morpholine ring (-N-CH₂-).

The aromatic protons and the adjacent quaternary aromatic carbon.

These 2D NMR experiments, used in conjunction, would provide an unambiguous and complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound, which has a chemical formula of C₁₈H₂₈N₂O₂, the expected exact mass can be calculated.

The monoisotopic mass would be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Interactive Data Table: Calculated Exact Mass

FormulaCalculated Monoisotopic Mass (Da)
C₁₈H₂₈N₂O₂304.2151

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, the basic nitrogen atoms of the morpholine rings are readily protonated.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at m/z 305.2229. Depending on the experimental conditions, a doubly charged ion [M+2H]²⁺ at m/z 153.1155 might also be observed.

When subjected to tandem mass spectrometry (MS/MS), the [M+H]⁺ ion would be fragmented to produce a series of characteristic product ions. The fragmentation would likely occur at the weakest bonds. Plausible fragmentation pathways could include:

Cleavage of the C-N bond between the methylene bridge and the morpholine ring, leading to the formation of a stable benzyl-type cation.

Fragmentation within the morpholine ring itself.

Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental infrared (IR) spectroscopy data for this compound has been found in the searched scientific literature. Therefore, a detailed analysis of its functional groups based on characteristic IR absorption bands cannot be provided at this time.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Similarly, a thorough search for single-crystal X-ray crystallography studies on this compound did not yield any specific results. The absence of this data prevents a discussion on the following aspects of its solid-state structure:

Crystal Growth and Diffraction Data Collection

There is no available information regarding the methods for growing single crystals of this compound or the parameters used for X-ray diffraction data collection.

Refinement of Crystal Structures and Determination of Bond Lengths and Angles

Without crystallographic data, the refinement of its crystal structure and the determination of precise bond lengths and angles for this compound cannot be performed. Consequently, a data table of these parameters cannot be generated.

Analysis of Conformation and Packing Arrangements in the Crystal Lattice

An analysis of the molecular conformation and the packing arrangements within the crystal lattice, including any supramolecular interactions, is not possible without the foundational X-ray crystallography data.

Computational Chemistry and Theoretical Modeling of 4,4 1,4 Phenylenebis Methylene Dimorpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement of 4,4'-[1,4-phenylenebis(methylene)]dimorpholine. These methods provide insights into the distribution of electrons within the molecule and the forces that govern its shape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for a molecule of this size. Utilizing a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) would provide a reliable description of the molecule's ground state properties.

A DFT optimization of the molecular geometry would reveal key structural parameters. The central phenylene ring is expected to be largely planar, though minor deviations can occur due to substituent effects. The bond lengths within the benzene (B151609) ring would be approximately 1.39-1.40 Å, characteristic of an aromatic system. The C-C bonds of the methylene (B1212753) bridges are predicted to be around 1.51 Å, and the C-N bonds connecting the methylene to the morpholine (B109124) ring would be in the range of 1.47 Å. The morpholine rings themselves are expected to adopt a stable chair conformation.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of atomic charges. The nitrogen and oxygen atoms of the morpholine rings will exhibit partial negative charges due to their high electronegativity, while the attached carbon and hydrogen atoms will carry partial positive charges. The phenylene ring will also exhibit a nuanced charge distribution influenced by the electron-donating nature of the methylene-morpholine substituents.

Illustrative DFT-Calculated Ground State Properties

ParameterPredicted Value
Phenylene C-C Bond Length~1.395 Å
Phenylene-CH2 Bond Length~1.510 Å
CH2-N Bond Length~1.472 Å
Morpholine C-N Bond Length~1.458 Å
Morpholine C-O Bond Length~1.425 Å
Mulliken Charge on Morpholine N~ -0.6 e
Mulliken Charge on Morpholine O~ -0.5 e

Ab Initio Methods for Electronic Wavefunction Description

Ab initio methods, which are based on first principles without empirical parameterization, offer a more rigorous description of the electronic wavefunction. Methods such as Hartree-Fock (HF) provide a foundational understanding, while more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed for a more accurate treatment of electron correlation.

These calculations would refine the understanding of the molecule's electronic structure, providing precise energies for the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich morpholine and phenylene moieties, while the Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the aromatic system. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and electronic excitation energies. For a molecule of this nature, the HOMO-LUMO gap is expected to be in the range of 5-7 eV, suggesting a high degree of electronic stability.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bonds connecting the phenylene ring to the methylene bridges and the methylene bridges to the morpholine rings. A thorough conformational analysis is necessary to identify the most stable arrangements of the molecule.

Potential Energy Surface Exploration

The potential energy surface (PES) can be explored by systematically rotating the key dihedral angles. The two primary degrees of freedom are the torsion angles defined by a C(phenylene)-C(phenylene)-C(methylene)-N(morpholine) sequence. A relaxed PES scan, where the geometry is optimized at each incremental rotation, would map out the energy landscape of the molecule. This would reveal the energy barriers between different conformations and identify the low-energy regions where the molecule is most likely to reside.

Identification of Stable Conformers and Torsional Barriers

The exploration of the potential energy surface is expected to reveal several stable conformers. The relative orientation of the two morpholine groups with respect to the central phenylene ring will be a key determinant of conformational stability. The most stable conformer is likely to be an anti-arrangement, where the two morpholine groups are on opposite sides of the phenylene ring, to minimize steric hindrance. A syn-conformer, with both morpholine groups on the same side, would be higher in energy.

The torsional barriers between these conformers, which represent the energy required to rotate from one stable conformation to another, are also a significant outcome of this analysis. These barriers are anticipated to be in the range of 4-8 kcal/mol, indicating that the molecule has considerable conformational flexibility at room temperature.

Illustrative Conformational Analysis Data

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)
Anti0.00~180°
Gauche~1.5~60°
Syn~3.0~0°

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting NMR chemical shifts. The calculated chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The protons on the phenylene ring are expected to resonate in the aromatic region, around 7.2-7.4 ppm. The methylene bridge protons would likely appear as a singlet around 3.5-3.7 ppm. The protons on the morpholine ring would show two distinct signals corresponding to the axial and equatorial positions, typically in the range of 2.5-3.8 ppm. The carbon-13 NMR spectrum would similarly show distinct signals for the phenylene, methylene, and morpholine carbons.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would predict the positions of the characteristic infrared (IR) and Raman bands. For instance, C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and morpholine groups would appear in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would give rise to a strong band around 1100 cm⁻¹. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Illustrative Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (ppm)
Phenylene (Ar-H)7.30
Methylene (-CH2-)3.60
Morpholine (-N-CH2-)2.65
Morpholine (-O-CH2-)3.75

Analysis of Molecular Orbitals and Reactivity Indices

A fundamental approach to understanding the chemical behavior of a molecule involves the analysis of its molecular orbitals and the derivation of reactivity indices from this information. These computational tools allow for the prediction of a molecule's stability, reactivity, and the nature of its interactions with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

A computational analysis of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies of the HOMO and LUMO. The resulting data would be presented in a table similar to the hypothetical one below.

Hypothetical Data Table for HOMO-LUMO Analysis

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

The visualization of the HOMO and LUMO electron density distributions would further reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, one might hypothesize that the HOMO would be localized on the electron-rich morpholine rings and the phenylene core, while the LUMO might be distributed over the entire molecular framework. However, without specific calculations, this remains speculative.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack).

For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine rings due to the presence of lone pairs of electrons. The hydrogen atoms of the methylene bridges and the phenylene ring would likely exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological or chemical system.

Conceptual DFT Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying various aspects of chemical reactivity through a set of descriptors. These descriptors are calculated from the energies of the frontier molecular orbitals and provide a more nuanced understanding of a molecule's reactivity than the HOMO-LUMO gap alone.

Key conceptual DFT descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is a good indicator of a molecule's electrophilic character.

The calculation of these descriptors for this compound would provide a quantitative basis for comparing its reactivity with other molecules. A hypothetical data table for these descriptors is presented below.

Hypothetical Data Table for Conceptual DFT Descriptors

Descriptor Value
Chemical Hardness (η) Data not available
Chemical Potential (μ) Data not available
Electronegativity (χ) Data not available

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its interactions with a solvent. In an MD simulation, the motion of each atom in the system is calculated based on a force field that describes the potential energy of the system.

An MD simulation of this compound in a solvent, such as water, would provide valuable information about:

Conformational Flexibility: How the molecule changes its shape over time, including the rotation around single bonds and the puckering of the morpholine rings.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and the influence of the solvent on the molecule's properties and reactivity.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, which can significantly impact its behavior.

The results of an MD simulation are typically analyzed to calculate various properties, such as radial distribution functions (to describe the solvation shell structure) and root-mean-square deviation (to quantify conformational changes).

Chemical Reactivity and Functionalization of the 4,4 1,4 Phenylenebis Methylene Dimorpholine Core

Reactions at the Morpholine (B109124) Nitrogen Atoms

The lone pair of electrons on the nitrogen atoms of the morpholine rings makes them nucleophilic and basic centers, susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The tertiary amine nature of the morpholine nitrogen atoms allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the dimorpholine compound with an alkylating agent, such as an alkyl halide. Given the presence of two reactive nitrogen centers, the reaction can proceed to yield either mono- or bis-alkylated products, depending on the stoichiometry of the reactants. For example, reaction with benzyl (B1604629) alcohols in the presence of a suitable catalyst can lead to N-benzylation. researchgate.net The process typically follows an SN2 mechanism where the morpholine nitrogen acts as the nucleophile.

N-Acylation: Acylation of the nitrogen atoms can be achieved using acylating agents like acyl chlorides or acid anhydrides. researchgate.net This reaction leads to the formation of N-acylmorpholinium species. These reactions are fundamental in modifying the electronic properties and steric bulk around the nitrogen centers. nih.govrsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions
Reaction TypeReagent ExampleProduct Type
Mono-alkylation1 eq. Methyl Iodide (CH₃I)Mono-quaternary ammonium (B1175870) iodide
Bis-alkylation≥2 eq. Methyl Iodide (CH₃I)Bis-quaternary ammonium iodide
Mono-acylation1 eq. Acetyl Chloride (CH₃COCl)Mono-N-acylmorpholinium chloride
Bis-acylation≥2 eq. Acetyl Chloride (CH₃COCl)Bis-N-acylmorpholinium chloride
N-BenzylationBenzyl Alcohol / CatalystN-Benzylmorpholinium salt

Formation of Quaternary Ammonium Salts

A significant reaction pathway for the morpholine nitrogen atoms is their conversion into quaternary ammonium salts (QAS). mdpi.com This is a specific outcome of N-alkylation. The reaction of 4,4'-[1,4-phenylenebis(methylene)]dimorpholine with two equivalents of an alkyl halide (e.g., ethyl bromide) results in the formation of a bis-quaternary ammonium salt, often referred to as a bis-QAS. nih.gov These compounds are characterized by a permanent positive charge on the nitrogen atoms. researchgate.net

The synthesis is typically a direct quaternization process where the tertiary amine displaces the halide from the alkylating agent. google.com The resulting dicationic salt possesses altered solubility and electronic properties compared to the parent molecule.

Table 2: Synthesis of Bis-Quaternary Ammonium Salts
Alkylating AgentAnionProduct Name
Methyl Iodide (CH₃I)Iodide (I⁻)4,4'-(1,4-Phenylenebis(methylene))bis(4-methylmorpholin-4-ium) diiodide
Ethyl Bromide (C₂H₅Br)Bromide (Br⁻)4,4'-(1,4-Phenylenebis(methylene))bis(4-ethylmorpholin-4-ium) dibromide
Benzyl Chloride (C₆H₅CH₂Cl)Chloride (Cl⁻)4,4'-(1,4-Phenylenebis(methylene))bis(4-benzylmorpholin-4-ium) dichloride

Reactivity of the Phenylenebis(methylene) Linker

The central phenylenebis(methylene) unit offers additional sites for functionalization, namely the aromatic ring and the benzylic methylene (B1212753) bridges.

Substitution Reactions on the Aromatic Ring

The aromatic ring of the core structure is a 1,4-disubstituted benzene (B151609). The substituents, -(CH₂)-morpholino groups, are classified as alkyl groups. Alkyl groups are electron-donating through induction, which activates the aromatic ring towards electrophilic aromatic substitution (SEAr). libretexts.org They are ortho-, para-directing groups. Since the para-positions are already occupied, electrophilic attack is directed to the four equivalent ortho-positions (carbons 2, 3, 5, and 6 of the ring). msu.eduwikipedia.org

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro (-NO₂) groups.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce bromo or chloro substituents. byjus.com

Friedel-Crafts Alkylation/Acylation: Reacting with an alkyl/acyl halide and a Lewis acid to add further alkyl or acyl groups to the ring.

The degree of substitution (mono-, di-, tri-, or tetra-substitution) can be controlled by adjusting the reaction conditions.

Transformations of the Methylene Bridge

The two methylene (-CH₂-) groups are at benzylic positions, which enhances their reactivity compared to simple alkanes. The C-H bonds of these groups are susceptible to oxidation and radical substitution reactions.

Oxidation: Strong oxidizing agents can convert the benzylic methylene groups into carbonyl groups. The oxidation of p-xylene (B151628), a structural analogue, to terephthalic acid is a well-established industrial process and proceeds through various intermediates, including aldehydes and alcohols. nih.govresearchgate.netcsic.es Similar transformations could potentially convert the methylene bridges of the title compound into ketone functionalities, yielding 4,4'-(benzene-1,4-dicarbonyl)dimorpholine.

Halogenation: Benzylic C-H bonds can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation. This would replace one or more benzylic hydrogens with a halogen, such as bromine. The resulting benzylic halides, analogous to 1,4-bis(chloromethyl)benzene (B146612), are versatile intermediates for subsequent nucleophilic substitution reactions. solubilityofthings.comresearchgate.net For instance, exhaustive chlorination of p-xylene can lead to 1,4-bis(trichloromethyl)benzene. wikipedia.org

Role as a Ligand in Coordination Chemistry

This compound possesses multiple potential donor atoms—the two nitrogen and two oxygen atoms of the morpholine rings—making it a candidate for use as a ligand in coordination chemistry. mdpi.com The nitrogen atoms are generally the stronger donor sites for coordination with transition metals.

Due to the presence of two distinct morpholine units separated by a flexible phenylenebis(methylene) spacer, the molecule can function as a ditopic or bridging ligand. nih.govsemanticscholar.org It can coordinate to two different metal centers simultaneously, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.govmdpi.com The flexibility of the linker allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. acs.orgresearchgate.net This contrasts with rigid ligands, where the geometry is pre-determined.

The coordination can result in various architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks, depending on the coordination geometry of the metal ion and the presence of other ancillary ligands. researchgate.net

Table 3: Potential Coordination Modes and Resulting Structures
Metal Ion ExampleAncillary LigandCoordination ModePotential Structure
Cu(II)Chloride (Cl⁻)Bridging (ditopic)1D Coordination Polymer
Zn(II)Acetate (CH₃COO⁻)Bridging (ditopic)1D Coordination Polymer
Ag(I)Nitrate (NO₃⁻)Bridging (ditopic)2D Network
Cd(II)CarboxylateBridging (ditopic)3D Metal-Organic Framework

Chelation Behavior with Metal Centers

While specific studies detailing the chelation of this compound are not extensively documented in dedicated literature, its coordination behavior can be inferred from that of structurally analogous flexible bis(N-donor) ligands. The molecule possesses two morpholine nitrogen atoms, which act as Lewis basic sites available for coordination to metal ions. The flexibility imparted by the methylene (-CH2-) spacers allows the ligand to adopt various conformations, which dictates its role in metal complex formation.

The ligand can coordinate to metal centers in several ways:

Bridging Ligand: The most probable coordination mode involves the two nitrogen atoms binding to two different metal centers. This would result in the formation of dinuclear complexes or one-, two-, or three-dimensional coordination polymers. The distance and relative orientation of the metal centers would be controlled by the conformation of the flexible spacer. This behavior is well-documented for the analogous ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix), which readily forms polymeric networks. rsc.orgresearchgate.net

Monodentate Ligand: In scenarios where the metal-to-ligand ratio is high or in the presence of competing ligands, only one of the two morpholine groups might coordinate to a metal center.

Chelating Ligand: Formation of a chelate, where both nitrogen atoms bind to the same metal center, is sterically less favorable due to the significant distance between the donor atoms. This would require the formation of a large and likely strained metallacycle.

The coordination chemistry of the related ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb) with Zn(II) and Cu(II) ions has been shown to produce coordination polymers where the ligand bridges metal centers to form 1D chains and 2D layers. mdpi.com It is anticipated that this compound would exhibit similar reactivity, acting primarily as a bridging linker in the self-assembly of coordination complexes.

Feature Comparison of Bis(N-donor) Ligands with p-Xylyl Spacer
Ligand Donor Group Observed Coordination Mode
This compoundMorpholinePrimarily expected to be a bridging ligand.
1,4-bis(imidazol-1-ylmethyl)benzene (bix)Imidazole (B134444)Bridging ligand forming coordination polymers. rsc.org
1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene2-MethylimidazoleBridging ligand forming 1D and 2D coordination polymers. mdpi.com

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The structure of this compound makes it a suitable organic linker for the synthesis of coordination polymers (CPs) and, potentially, Metal-Organic Frameworks (MOFs). Its ability to act as a bridging ligand, connecting two metal centers, is the fundamental requirement for the construction of extended networks.

The flexibility of the methylene groups allows the ligand to adopt different conformations, such as anti or gauche, which can lead to the formation of structurally diverse CPs with varying dimensionality and topology. rsc.org This conformational flexibility, a hallmark of the widely studied 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand, often results in intriguing network structures, from simple 1D chains to complex interpenetrated 3D frameworks. rsc.orgresearchgate.net

In the construction of these frameworks, the choice of metal ion (which dictates the preferred coordination geometry) and counter-anions (which can be coordinating or space-filling) plays a crucial role in determining the final architecture. For instance, studies with the related ligand 1,4-bmimb and different carboxylate co-ligands have yielded a variety of structures, including 1D chains, 2D layers, and 3D frameworks. mdpi.com The steric bulk of the morpholine rings in this compound, compared to imidazole rings, would also be expected to influence the packing within the resulting crystal lattice, potentially leading to more open or porous structures.

Examples of Coordination Polymers with the Analogous 'bix' Ligand
Metal Ion Counter-ion / Co-ligand Resulting Structure Reference
Zn(II)Phenylacetic acid1D Chain → 3D Framework via H-bonds mdpi.com
Cu(II)Pyridine-2,6-dicarboxylic acid2D Layer mdpi.com
Co(II)[Co(CO)4]⁻3D Framework (pcu net) researchgate.net

Applications as a Building Block in Complex Molecular Architectures

The rigid 1,4-disubstituted benzene core combined with reactive terminal groups makes the this compound scaffold an excellent candidate for constructing larger, well-defined macromolecular and supramolecular systems.

Integration into Dendrimeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a central core, interior branching layers, and an outer layer of functional groups. nih.govmdpi.com The 1,4-phenylenebis(methylene) unit can serve as a foundational G0 (generation-zero) core for the divergent synthesis of dendrimers.

A plausible synthetic strategy would begin with a precursor molecule like 1,4-bis(halomethyl)benzene. nih.govnih.gov Reaction with morpholine yields the target compound. To build subsequent generations, the morpholine rings themselves would need to be activated or replaced with a branching unit. Alternatively, a more versatile approach involves using a core molecule with more than two reactive sites, such as 1,3,5-tris(bromomethyl)benzene, to allow for a higher degree of branching. While direct use of the dimorpholine compound as a dendrimer core is not reported, its central p-xylyl fragment is a common structural motif in macromolecular chemistry. The synthesis of benzene-core dendrimers via methods like alkyne cyclotrimerization demonstrates the utility of the central phenyl ring as an anchor point for attaching multiple dendritic wedges. cmu.edu

Incorporation into Supramolecular Assemblies (e.g., Rotaxanes, Catenanes)

Supramolecular chemistry involves the assembly of molecules into larger structures through non-covalent interactions. beilstein-journals.org Rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (interlocked macrocycles) are prime examples of mechanically interlocked molecules (MIMs).

The 1,4-phenylenebis(methylene) core is a quintessential component of the "axle" or "thread" in many synthetic rotaxanes. While the neutral this compound is not electronically suitable for this role, its quaternized, dicationic derivative would be an ideal candidate. By alkylating the two morpholine nitrogen atoms, one can generate a salt such as 1,1'-dimethyl-1,1'-[1,4-phenylenebis(methylene)]dimorpholinium diiodide. This dicationic species would possess two positively charged "stations" that can form strong non-covalent interactions (e.g., ion-dipole, hydrogen bonding) with electron-rich macrocycles, such as crown ethers.

This principle is well-established in the self-assembly of rotaxanes and catenanes using 1,1′-[1,4-phenylenebis(methylene)]bis-4,4′-bipyridinium salts as the axle component and bis-para-phenylene hku.hkcrown-10 (BPP34C10) as the wheel. osti.gov The assembly is templated by the favorable interactions between the electron-deficient bipyridinium units and the electron-rich hydroquinone (B1673460) moieties of the crown ether. Once threaded, large "stopper" groups are attached to the ends of the axle to mechanically trap the ring, yielding a stable rotaxane.

Components of a Representative osti.govRotaxane System
Component Function Example Molecule
Axle The linear "thread" containing recognition sites.1,1′-[1,4-phenylenebis(methylene)]bis-4,4′-bipyridinium
Wheel The macrocycle that encircles the axle.Bis-para-phenylene hku.hkcrown-10 (BPP34C10)
Stopper Bulky groups that prevent the wheel from de-threading.Adamantoyl or Tri-tert-butylphenyl groups

Given the structural similarities, a quaternized derivative of this compound could readily be employed as an axle in analogous supramolecular assemblies.

Prospective Research Directions and Advanced Applications in Chemical Sciences

Exploration in Advanced Materials Chemistry

The unique combination of a rigid aromatic core and flexible, functional morpholine (B109124) units in 4,4'-[1,4-phenylenebis(methylene)]dimorpholine makes it a promising candidate for the development of novel materials with tailored properties.

Design of Self-Assembling Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. The rigidity of the linker group is a critical factor in directing the self-assembly of molecules. The 1,4-phenylenebis(methylene) core of the title compound provides a rigid and well-defined backbone, which can enforce a specific spatial arrangement of the terminal morpholine groups. This structural rigidity can lead to the formation of predictable and well-ordered supramolecular architectures, such as nanotubes, vesicles, or liquid crystals.

The morpholine units can participate in various non-covalent interactions that drive self-assembly. These include hydrogen bonding (with the oxygen atom acting as a hydrogen bond acceptor), dipole-dipole interactions, and van der Waals forces. The ability to form these interactions, combined with the conformational rigidity of the central linker, could be exploited to design novel self-assembling systems with applications in drug delivery, nanotechnology, and functional materials.

Applications in Polymer Chemistry (e.g., as a monomer, crosslinker, or RAFT agent precursor)

The difunctional nature of this compound, with two reactive morpholine groups, makes it a versatile building block in polymer chemistry. Morpholine and its derivatives have been recognized for their potential as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org

Monomer and Crosslinker: This compound could potentially serve as a monomer in polymerization reactions. For instance, the secondary amine functionality within the morpholine rings could react with suitable co-monomers to form polyamines or other polymer structures. The rigid phenylenebis(methylene) unit would be incorporated into the polymer backbone, likely imparting enhanced thermal stability and mechanical strength to the resulting material. Polymers based on a poly(phenylene methylene) (PPM) backbone are known for their high thermal stability, hydrophobicity, and fluorescence, making them suitable for applications like anti-corrosion coatings. nih.govmdpi.com

Furthermore, its two reactive sites allow it to act as a crosslinker, connecting polymer chains to form a three-dimensional network. This is crucial for improving the mechanical properties, thermal resistance, and solvent resistance of polymeric materials. The defined length and rigidity of the phenylenebis(methylene) linker would allow for precise control over the crosslink density and the resulting network architecture.

RAFT Agent Precursor: While not a conventional RAFT (Reversible Addition-Fragmentation chain Transfer) agent itself, the molecule could potentially be functionalized to act as a precursor for one. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The synthesis of a bifunctional RAFT agent from this compound would enable the growth of polymers from a central core, leading to the formation of well-defined block copolymers or star polymers.

Catalytic Roles in Organic Transformations

The presence of nucleophilic nitrogen atoms within the morpholine rings suggests that this compound could be a promising candidate for various catalytic applications.

Organocatalysis and Phase-Transfer Catalysis

Organocatalysis: Morpholine and its derivatives have been explored as organocatalysts, particularly in reactions that proceed through an enamine intermediate. nih.govfrontiersin.org Although pyrrolidine-based catalysts are often more reactive, morpholine catalysts can be effective and offer different selectivity profiles. nih.govfrontiersin.org The low reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen. nih.govfrontiersin.org However, appropriately designed morpholine-based catalysts have shown high efficiency in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org The bifunctional nature of this compound could lead to cooperative catalytic effects, where both morpholine units participate in the catalytic cycle, potentially enhancing reactivity and selectivity.

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) facilitate the reaction between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts derived from amines are common PTCs. It is conceivable that quaternization of the nitrogen atoms in this compound would yield a dicationic salt with potential as a phase-transfer catalyst. Such catalysts are used in a variety of organic reactions, including alkylations, oxidations, and reductions. The rigid spacer between the two cationic centers might influence the catalyst's solubility and interfacial activity, potentially leading to unique catalytic performance.

Ligand Design for Transition Metal Catalysis

Morpholine derivatives can act as ligands, coordinating to transition metals to form catalytically active complexes. researchgate.netacs.org The nitrogen and oxygen atoms of the morpholine ring can both potentially coordinate to a metal center. The presence of two morpholine units in this compound allows it to act as a bidentate or bridging ligand.

The rigid phenylenebis(methylene) linker would enforce a specific distance and orientation between the two coordinating morpholine groups. This pre-organization can be advantageous in catalysis, as it can lead to the formation of well-defined metal complexes with specific geometric and electronic properties. These properties are crucial for controlling the activity and selectivity of a wide range of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The design of novel ligands is a key area of research in transition metal catalysis, and this compound offers a new scaffold for exploration. chiba-u.jp

Advanced Chemical Sensing and Detection Technologies

The development of new chemical sensors is a highly active area of research. scispace.com Morpholine-containing compounds have already demonstrated their utility in this field. For example, polymers containing morpholine units have been used as coatings for quartz crystal microbalance (QCM) sensors for the selective detection of copper(II) ions in aqueous solutions. scispace.comresearchgate.net In these systems, the morpholine moiety acts as a selective chelating agent for the target metal ion. scispace.com

Another study has shown that a morpholine derivative self-assembled on silver nanoparticles can be used to create highly sensitive potentiometric sensors for the detection of thorium(IV) ions. rsc.org Furthermore, morpholine-functionalized fluorescent probes have been developed for pH sensing. acs.org

Given these precedents, this compound could be a valuable platform for the design of new chemical sensors. The two morpholine groups could act as recognition sites for specific analytes, such as metal ions or small organic molecules. The rigid linker could facilitate the pre-organization of these binding sites, potentially leading to enhanced selectivity and sensitivity. This compound could be incorporated into various sensor platforms, including electrochemical sensors, optical sensors (e.g., by attaching a fluorophore), and mass-sensitive sensors. The ability to detect and quantify specific chemical species is of great importance in environmental monitoring, medical diagnostics, and industrial process control.

Luminescent Properties and Probes

The incorporation of morpholine moieties into fluorescent molecules is a well-established strategy for developing responsive luminescent probes, particularly for sensing pH. nih.govnih.gov Although this compound is not intrinsically luminescent, it can serve as a core structure for the development of novel probes. The tertiary amine of the morpholine ring can engage in Photo-induced Electron Transfer (PET), a mechanism that often quenches the fluorescence of a nearby fluorophore. nih.govresearchgate.net Protonation of the morpholine nitrogen in acidic environments can inhibit this PET process, leading to a "turn-on" fluorescent response. nih.gov

Researchers have successfully attached morpholine residues to various fluorophores, such as BODIPY dyes, to create probes that are highly fluorescent in acidic conditions and weakly fluorescent in basic conditions. nih.govnih.govacs.org A key design principle involves manipulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the fluorophore relative to the morpholine unit. nih.govresearchgate.net Theoretical calculations have confirmed that upon protonation, the LUMO energy of the morpholine moiety is effectively lowered, enabling a different quenching mechanism and altering the luminescent output. nih.gov

Future research could involve the synthesis of derivatives where one or both morpholine rings of this compound are appended to known fluorophores. The bis-morpholine structure offers the potential for creating ratiometric sensors or probes with amplified responses due to the presence of two responsive sites. Furthermore, morpholine-functionalized carbon dots have been developed for selective imaging of acidic organelles like lysosomes in living cells, suggesting another avenue for derivatization of the title compound. figshare.com

Table 1: Examples of Morpholine-Functionalized Luminescent Probes and Their Properties

Probe Type Fluorophore Analyte Sensing Mechanism Reference
Small Molecule BODIPY pH Photo-induced Electron Transfer (PET) nih.govnih.gov
Small Molecule Rhodamine Hg²⁺ Spirolactam Ring-Opening ingentaconnect.com

Development of Chemosensors

The nitrogen and oxygen atoms within the morpholine rings of this compound provide potential coordination sites for metal ions. This makes the compound an attractive backbone for the design of novel chemosensors. The two morpholine groups, separated by a rigid spacer, could potentially bind a single metal ion in a bidentate fashion or bridge two metal ions, leading to the formation of coordination polymers.

The development of morpholine-based chemosensors for various metal ions has been demonstrated. For instance, a rhodamine-based sensor bearing a morpholine unit was developed for the selective fluorescent detection of Hg²⁺ ions through a spirolactam ring-opening mechanism. ingentaconnect.com In another study, a phenolic Mannich base containing a morpholine group was shown to act as a selective "turn-on" fluorescent chemosensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. nih.gov The interaction between the morpholine nitrogen and the metal ion is crucial for the observed changes in photophysical properties. nih.gov

Beyond fluorescent sensors, morpholine-containing polymers have been used to coat quartz crystal microbalance (QCM) devices for the selective analysis of Cu²⁺ ions in aqueous solutions. scispace.com This suggests that polymers derived from or incorporating the this compound structure could be developed for gravimetric sensing applications. Prospective research would involve synthesizing derivatives of the title compound with additional ligating groups to enhance selectivity and sensitivity for specific metal ions, anions, or small molecules. mdpi.comresearchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of this compound is traditionally achieved through the N-alkylation of morpholine with 1,4-bis(chloromethyl)benzene (B146612). This method, however, utilizes hazardous alkylating agents and organic solvents. Adopting green chemistry principles is crucial for developing more sustainable synthetic routes.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant step towards greener chemical processes by minimizing volatile organic compound (VOC) waste. A potential green route to analogues of the title compound is through direct amidation under solventless conditions. For example, researchers have prepared N-benzylamides by heating a carboxylic acid and a benzylamine (B48309) derivative without any solvent or catalyst. researchgate.netmdpi.com This approach could be adapted for related syntheses, potentially reducing the environmental impact.

Another promising technique is solid-phase synthesis, where reagents are attached to a solid support. This methodology has been used to construct libraries of benzylamine-derived sulfonamides, streamlining purification by eliminating the need for chromatography and reducing solvent consumption. nih.gov Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is another powerful solvent-free method that could be explored for the synthesis of this compound.

Use of Sustainable Reagents and Catalysts

Replacing hazardous reagents and stoichiometric catalysts with more sustainable alternatives is a core principle of green chemistry. The N-alkylation step in the synthesis of the title compound is a prime target for improvement.

Catalytic Reductive Amination: A highly atom-economical and green alternative is the catalytic reductive amination of terephthaldehyde with morpholine. This "borrowing hydrogen" methodology often uses reusable, non-noble metal catalysts, such as cobalt nanoparticles, and generates water as the only byproduct. rsc.orgfrontiersin.org This approach avoids the use of pre-halogenated starting materials entirely.

Sustainable Alkylating Agents: Instead of alkyl halides, greener alkylating agents can be employed. Propylene carbonate, a benign and eco-friendly solvent, can also act as an N-alkylating reagent for N-heterocycles under neat (solvent-free) conditions, avoiding the need for genotoxic chemicals. mdpi.com

Green Synthesis of the Morpholine Ring: For building more complex derivatives, green methods for synthesizing the morpholine ring itself are relevant. A high-yielding, two-step protocol using inexpensive and sustainable reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been developed for converting 1,2-amino alcohols to morpholines. nih.govacs.org This redox-neutral process offers significant environmental benefits over traditional methods. chemrxiv.org

Table 2: Comparison of Synthetic Routes to N-Benzylamines and Morpholines

Method Reagents Advantages Disadvantages Reference
Classical N-Alkylation Morpholine, 1,4-Bis(chloromethyl)benzene High yield Uses hazardous alkyl halide, solvent waste Traditional Method
Catalytic Reductive Amination Morpholine, Terephthaldehyde, H₂ or H-donor Atom-economical, water is the only byproduct, reusable catalyst Requires catalyst, may need high pressure rsc.orgunibe.ch
N-Alkylation with Carbonates Morpholine, Propylene Carbonate Avoids genotoxic reagents, can be solvent-free High temperatures may be required mdpi.com

Theoretical and Computational Chemistry for Future Design and Prediction

Computational chemistry provides powerful tools for understanding molecular properties and guiding the design of new functional molecules, thereby reducing the need for extensive trial-and-error synthesis and experimentation.

Predictive Modeling for Novel Derivatives

For a scaffold like this compound, computational methods can predict the properties of novel, hypothetical derivatives, accelerating the discovery of compounds with desired functionalities.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a versatile tool for calculating a wide range of molecular properties. It can be used to determine the geometries, electronic structures (HOMO/LUMO energies), and spectroscopic properties of novel derivatives. mdpi.combiolscigroup.us For instance, DFT calculations have been used to rationalize the pH-dependent fluorescence of morpholine-BODIPY probes by modeling the orbital energies of the neutral and protonated forms. nih.gov Such calculations could be used to pre-screen potential fluorophore-appended derivatives of the title compound to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their measured activity (e.g., sensing ability, biological effect). mdpi.comnih.gov By performing DFT calculations on a virtual library of derivatives of this compound, one could generate quantum chemical descriptors (e.g., dipole moment, orbital energies, partial charges). biolscigroup.us These descriptors could then be used to build QSAR models to predict their efficacy as chemosensors or their photophysical properties.

Machine Learning and Molecular Docking: Advanced computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how these molecules might interact with biological targets like proteins or enzymes. mdpi.com While outside the immediate scope of materials science, these tools are invaluable in medicinal chemistry, where the morpholine scaffold is considered a privileged structure. mdpi.comnih.gov Furthermore, machine learning models, such as the Naïve Bayes classifier, can be trained on datasets of existing chemicals to predict properties like toxicity or mutagenicity for novel derivatives, ensuring a "safe-by-design" approach. researchgate.netnih.gov

By leveraging these predictive models, research can be more focused, prioritizing the synthesis of derivatives with the highest probability of possessing the desired luminescent, sensing, or other advanced chemical properties.

An Examination of this compound: A Compound with Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of detailed information regarding the specific chemical compound this compound. While the name suggests a symmetrical molecule containing a central p-phenylenebis(methylene) core linked to two morpholine rings, extensive searches for its synthesis, properties, and applications have yielded minimal specific results.

The constituent parts of the molecule, morpholine and the phenylenebis(methylene) linker, are common in various fields of chemistry. Morpholine derivatives, for instance, are widely studied for their potential as corrosion inhibitors and are integral components in the synthesis of certain pharmaceuticals and agrochemicals. Similarly, the phenylenebis(methylene) structural motif is a fundamental building block in polymer and materials science.

However, the specific combination of these components in this compound does not appear to be a subject of extensive published research. Chemical supplier Ambeed lists the compound, suggesting its availability for research purposes, but detailed scientific studies outlining its characteristics and potential uses are not readily found in the public domain.

This lack of information extends to prospective research directions and advanced applications. For instance, while machine learning is increasingly used to predict reaction pathways and discover novel applications for known compounds, there is no specific research applying these techniques to this compound. Any discussion on this topic would be purely speculative and not based on documented findings.

Due to the limited availability of specific data for this compound, it is not possible to provide a detailed article covering the requested aspects of its chemical and physical properties, synthesis, applications, and advanced research directions. Further investigation and publication of research dedicated specifically to this compound are necessary to build a comprehensive understanding of its scientific profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,4'-[1,4-phenylenebis(methylene)]dimorpholine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution using 4,4′-bis(bromomethyl)benzene and morpholine in polar aprotic solvents (e.g., DMF or acetonitrile). Optimal conditions include a 1:2.2 molar ratio of bis(bromomethyl)benzene to morpholine, refluxing at 80–100°C under inert gas for 12–24 hours. Monitoring via TLC (silica gel, ethyl acetate/methanol 4:1) ensures reaction completion. Purification via column chromatography (silica, gradient elution) yields >90% purity. Side products like mono-substituted intermediates are minimized by excess morpholine .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3 ) identifies methylene bridges (δ 3.6–3.8 ppm) and morpholine protons (δ 2.4–2.6 ppm). 13C^{13}C NMR confirms aromatic (δ 125–135 ppm) and quaternary carbons (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 353.2).
  • X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., 180° between morpholine groups) and packing motifs .

Advanced Research Questions

Q. How does this compound function as a ligand in supramolecular or coordination chemistry?

  • Methodology : The rigid phenyl spacer and morpholine donors enable it to act as a bridging ligand. In catenane synthesis, it facilitates mechanical interlocking via templated ring-closing metathesis with macrocycles like cyclobis(paraquat-4,4′-biphenylene). Stoichiometric control (1:1 ligand:macrocycle ratio) and solvent polarity (DMF/CH3_3CN) dictate topological outcomes . For MOFs, coordination with Zn(NO3_3)2_2 in DMF/ethanol produces 2D grids, with pore sizes tunable via solvent evaporation rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology : For derivatives like 1,4-Phenylenebis(Methylene) Selenocyanate, discrepancies in DNA damage suppression (e.g., IC50_{50} variability) may arise from cell-line specificity (e.g., SCC-9 vs. HeLa). Standardized assays (Comet assay for DNA breaks, ROS quantification via DCFH-DA) and controlled selenium loading (ICP-MS validation) reduce variability. Dose-response curves (0.1–50 µM) under hypoxia vs. normoxia clarify context-dependent efficacy .

Q. How can computational modeling predict the compound’s applicability in catalytic or guest-binding systems?

  • Methodology : DFT calculations (B3LYP/6-31G*) model ligand-metal binding energies (e.g., −45 kcal/mol for Pd(II) complexes). MD simulations (GROMACS) assess guest molecule diffusion (e.g., CO2_2 in MOF pores) by analyzing van der Waals interactions. Experimental validation via gas adsorption (BET surface area >500 m2^2/g) confirms computational predictions .

Q. What experimental design considerations are critical for optimizing its role in stimuli-responsive polymers?

  • Methodology : As a crosslinker in ABA block copolymers, its bifunctional bromoisobutyrate derivative (synthesized via esterification with 2-bromoisobutyryl bromide) enables atom-transfer radical polymerization (ATRP). Kinetic studies (SEC-MALS) track molecular weight (Đ <1.2) and stimuli-triggered degradation (e.g., pH-sensitive cleavage). Solvent selection (THF vs. toluene) impacts monomer compatibility and phase separation .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in crystallographic data for coordination complexes involving this ligand?

  • Methodology : Discrepancies in bond lengths (e.g., Pd–N vs. Pd–O) may arise from crystallization solvents (e.g., DMF vs. water). Redundant crystallization trials (slow diffusion vs. vapor diffusion) and Hirshfeld surface analysis (CrystalExplorer) identify solvent inclusion effects. Comparing powder XRD patterns with single-crystal data ensures phase purity .

Q. What analytical approaches validate the compound’s purity in complex reaction mixtures?

  • Methodology :

  • HPLC-DAD : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm resolves unreacted morpholine (retention time: 2.1 min) and target compound (6.5 min).
  • Elemental Analysis : Carbon/nitrogen ratios (theoretical: C 64.8%, N 7.9%) confirm stoichiometric integrity.
  • Thermogravimetric Analysis (TGA) : Residual solvent (<1% weight loss below 150°C) validates drying protocols .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield85–92% (optimized conditions)
1H^1H NMR Shift (CH2_2)δ 3.6–3.8 ppm (multiplet, 4H)
MOF Pore Size8–10 Å (N2_2 adsorption at 77K)
Biological IC50_{50}12.5 µM (SCC-9 cells, Comet assay)
Thermal StabilityDecomposition >250°C (TGA)

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Feasible Synthetic Routes

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Reactant of Route 1
4,4'-[1,4-phenylenebis(methylene)]dimorpholine
Reactant of Route 2
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4,4'-[1,4-phenylenebis(methylene)]dimorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.